3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound featuring a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further connected to a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the reaction of 1,4-dioxane with a suitable piperidine precursor under basic conditions.
Attachment of the Methoxy Group: The piperidine intermediate is then reacted with a methoxy-substituted pyridine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the methoxy group, facilitating nucleophilic substitution.
Chlorination: The final step involves the introduction of the chloro group to the pyridine ring. This can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloro group under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dechlorinated derivatives or other substituted pyridines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, especially in the areas of neurology and oncology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine exerts its effects depends on its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methoxypyridine: Lacks the piperidine and dioxane moieties, making it less complex and potentially less versatile.
3-chloro-4-(piperidin-4-ylmethoxy)pyridine: Similar but without the dioxane ring, which may affect its solubility and reactivity.
4-(1,4-dioxan-2-ylmethoxy)pyridine:
Uniqueness
The unique combination of functional groups in 3-chloro-4-({1-[(1,4-dioxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from simpler analogs.
Properties
IUPAC Name |
3-chloro-4-[[1-(1,4-dioxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c17-15-9-18-4-1-16(15)22-11-13-2-5-19(6-3-13)10-14-12-20-7-8-21-14/h1,4,9,13-14H,2-3,5-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTIOQJEBBOAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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